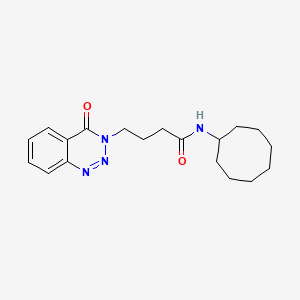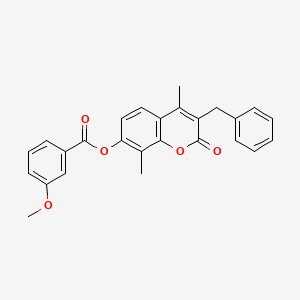![molecular formula C23H18O8 B14957424 Methyl 2-({7-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-YL}oxy)propanoate](/img/structure/B14957424.png)
Methyl 2-({7-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-YL}oxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate is a complex organic compound characterized by its unique bichromen structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and dihydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the bichromen core or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced bichromen compounds.
Applications De Recherche Scientifique
Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate involves its interaction with specific molecular targets and pathways. The bichromen core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydroxy-1-(7-methoxy-2-oxo-2H-chromen-6-yl)-3-methyl-2-butanyl (2Z)-2-methyl-2-butenoate: Shares a similar chromen structure but differs in functional groups.
4-Hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid: Contains a similar dioxo structure but with a benzothiazine core.
Uniqueness
Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate is unique due to its bichromen core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C23H18O8 |
|---|---|
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
methyl 2-[4-(7-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C23H18O8/c1-12(22(25)28-3)29-15-6-7-16-17(11-21(24)30-20(16)10-15)18-8-13-4-5-14(27-2)9-19(13)31-23(18)26/h4-12H,1-3H3 |
Clé InChI |
OOQBBPCQIYIDAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=C(C=C4)OC)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14957343.png)
![9-benzyl-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14957349.png)
![7-[(2,5-dimethylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B14957364.png)
![[4-(4-chlorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone](/img/structure/B14957371.png)

![2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14957377.png)
![2-amino-7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B14957385.png)
![3-(2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14957400.png)

![N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]norvaline](/img/structure/B14957418.png)
![N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide](/img/structure/B14957421.png)
![methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate](/img/structure/B14957426.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14957436.png)

